molecular formula C18H13F3N4O2S2 B2897746 N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-28-7

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2897746
CAS RN: 1021107-28-7
M. Wt: 438.44
InChI Key: IYOZKTSAUPOXHJ-UHFFFAOYSA-N
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Description

The compound “N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” is an organic compound . It has a molecular formula of C16H15F3N4O2S and a molecular weight of 384.38.


Molecular Structure Analysis

The compound contains several functional groups, including a trifluoromethyl group, an amine group, a thioether group, and a carboxamide group . The exact structure would need to be confirmed by heteronuclear 2D NMR experiments .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the amine group could participate in condensation reactions, and the thioether group could undergo oxidation reactions .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Synthesis and Evaluation : Research has shown the synthesis of thienopyrimidine derivatives, including compounds similar to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, that exhibit pronounced antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
  • Novel Antibacterial Compounds : A study on the synthesis of novel thieno[2,3-c]pyridazines starting with compounds structurally similar to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide showed these compounds to have notable antibacterial activities, indicating their potential use in combating bacterial infections (Al-Kamali et al., 2014).

Biological and Antibacterial Drug Synthesis

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : Research on the synthesis of new antibiotic and antibacterial drugs has utilized thiophene-2-carboxamide, a component structurally related to the chemical . This research highlights the compound's relevance in the synthesis of drugs with potential biological activity (Ahmed, 2007).

Antimicrobial Agents

  • Synthesis of Hybrid Molecules : A study involving the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, along with other heterocyclic compounds, demonstrates the potential of using N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide analogs in creating antimicrobial agents (Başoğlu et al., 2013).

Agricultural Applications

  • Inhibition of Ethylene Biosynthesis : An interesting application in agriculture involves the inhibition of ethylene biosynthesis, an essential process in fruit ripening and flower senescence. Compounds structurally related to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, like pyrazinamide, have been found to inhibit this process, suggesting potential agricultural applications (Sun et al., 2017).

Computational Studies and Molecular Docking

  • Experimental and Computational Studies : Research involving the synthesis and computational analysis of related compounds, focusing on their non-linear optical (NLO) properties and molecular docking, has been conducted. These studies indicate potential applications in designing compounds with specific molecular interactions and properties (Jayarajan et al., 2019).

Bioinorganic Relevance

  • Cobalt(II) Complexes : The bioinorganic relevance of Cobalt(II) complexes with Schiff bases derived from thiophene-2-carboxamide compounds has been studied. This research suggests potential applications in bioinorganic chemistry, especially in the context of antimicrobial activity (Singh et al., 2009).

Synthesis of Antinociceptive Compounds

  • Synthesis and Antinociceptive Activity : Research on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, structurally related to the target compound, for antinociceptive activity highlights potential applications in pain management (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-4-1-2-5-12(11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-6-3-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZKTSAUPOXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

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